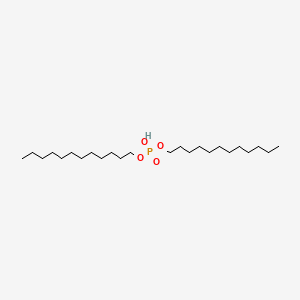

Didodecyl hydrogen phosphate

Description

Properties

IUPAC Name |

didodecyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUVYOABGUBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863996 | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | Di-n-dodecyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals (methanol) | |

CAS No. |

7057-92-3 | |

| Record name | Didodecyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-dodecyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-DODECYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C | |

| Record name | DI-N-DODECYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Molecular Architecture and Significance of Didodecyl Hydrogen Phosphate

An In-Depth Technical Guide to the Chemical Properties and Applications of Didodecyl Hydrogen Phosphate (DDHP)

This compound (DDHP), also known as dilauryl phosphate, is an organic phosphate ester of significant interest in materials science and pharmaceutical development.[1][2][3] Structurally, it is an amphiphilic molecule characterized by a polar, acidic phosphate headgroup and two nonpolar, 12-carbon alkyl (dodecyl) tails.[1] This dual-natured architecture is the cornerstone of its functionality, imparting surfactant properties and the ability to self-assemble into higher-order structures like vesicles and liposomes in aqueous environments.[1][4] For researchers in drug development, DDHP offers a versatile platform for creating novel delivery systems, leveraging its unique physicochemical properties to encapsulate and transport therapeutic agents. This guide provides a detailed exploration of DDHP's core chemical properties, experimental protocols for its application, and the scientific principles that govern its behavior.

Core Chemical and Physical Identity

A precise understanding of DDHP's fundamental properties is critical for its effective application. These parameters dictate its solubility, stability, and interactions at the molecular level.

Nomenclature and Structure

-

Systematic Name: this compound[5]

-

Common Synonyms: Dilauryl hydrogen phosphate, Didodecyl phosphate, Phosphoric acid didodecyl ester[1][2][5]

The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group (-OH), and single-bonded to two dodecyloxy groups (-O-(CH₂)₁₁CH₃).

Caption: Molecular structure of this compound (DDHP).

Physicochemical Properties

The physical properties of DDHP can vary slightly depending on its purity and crystalline form. The data presented below is a synthesis from multiple authoritative sources.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | [6][7][8][9] |

| Melting Point | 29-30 °C / 48-49 °C / 59 °C | [5],[7],[2] |

| Boiling Point | ~507.9 °C at 760 mmHg | [1][2][5][7] |

| Density | ~0.946 g/cm³ | [1][2][5][7] |

| pKa | ~1.50 ± 0.50 (Predicted) | [1][7] |

| LogP | ~8.96 (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [10] |

Note on Melting Point: The observed variability in melting point highlights the importance of material characterization. It may be attributed to differences in purity, hydration state, or crystalline polymorphism between batches. Researchers should determine the melting point of their specific sample as a quality control measure.

Acidity and Self-Assembly: The Basis of Functionality

Acidity and Charge State

The key to DDHP's utility in aqueous systems is its phosphate headgroup. With a predicted pKa of approximately 1.5, the hydroxyl group on the phosphate is highly acidic.[1][7] This is a critical insight for drug development professionals because it means that at physiological pH (~7.4), the headgroup will be fully deprotonated, carrying a net negative charge. This anionic nature governs its electrostatic interactions, influences the stability of vesicle formulations, and can be exploited for loading cationic drug molecules. The Henderson-Hasselbalch equation can be used to calculate the precise ratio of protonated to deprotonated species at a given pH, though for DDHP, deprotonation is virtually complete in most biological contexts.[11]

Self-Assembly into Vesicular Structures

The amphiphilic nature of DDHP drives its self-assembly in water. The two long, hydrophobic dodecyl tails are repelled by water, while the charged hydrophilic phosphate headgroup seeks to interact with it. To minimize the unfavorable interaction of the hydrocarbon tails with water, DDHP molecules spontaneously organize into bilayer sheets. These bilayers can then close upon themselves to form spherical, hollow structures known as vesicles or liposomes, encapsulating a small volume of the aqueous medium.[4][12]

This process is a thermodynamically driven phenomenon that is central to DDHP's role as a drug delivery vehicle.[13] The resulting vesicles can carry hydrophilic drugs within their aqueous core or encapsulate hydrophobic drugs within the lipid bilayer itself.

Caption: Thermodynamic self-assembly of DDHP into drug-carrying vesicles.

Application in Drug Delivery Systems

The anionic vesicles formed from DDHP are promising tools for drug delivery. The negative surface charge can prevent aggregation through electrostatic repulsion, enhancing colloidal stability. Furthermore, this charge can be used to electrostatically bind and deliver positively charged therapeutics, such as peptides, proteins, or small molecule drugs. DDHP can be used as the primary vesicle-forming component or in combination with other lipids, such as phosphatidylcholines, to modulate the properties of the resulting liposomes.[13][14]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of a phosphorus source with dodecanol. The following protocol is adapted from established methods.[7]

Causality: This procedure uses phosphoryl chloride as the phosphorus source. The reaction with two equivalents of dodecyl alcohol (lauryl alcohol) forms the desired didodecyl ester. The subsequent hydrolysis step is crucial to remove the remaining chlorine atom and form the final hydrogen phosphate product.

Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add dodecanol (2.0 equivalents) and a suitable anhydrous solvent like benzene or toluene.

-

Reactant Addition: While stirring, slowly add phosphoryl chloride (1.0 equivalent) dropwise to the mixture at room temperature. The reaction is exothermic; cooling may be necessary.

-

Reflux: After the addition is complete, heat the mixture to reflux (e.g., 80°C for benzene) and maintain for 12-24 hours to ensure the reaction goes to completion.

-

Workup - Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water or introduce steam to hydrolyze the intermediate dichloridophosphate and any remaining phosphoryl chloride. This step forms the phosphoric acid headgroup.

-

Purification: Remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final white solid product.

-

Validation: Confirm the identity and purity of the synthesized DDHP using analytical techniques such as ¹H-NMR, ³¹P-NMR, and Mass Spectrometry.[7]

Preparation of DDHP Vesicles via Thin-Film Hydration and Extrusion

This is a standard and reliable method for producing unilamellar vesicles of a controlled size.[12]

Causality: The initial step creates a thin, uniform film of the lipid, maximizing the surface area for hydration. The subsequent hydration step allows the DDHP to self-assemble into multilamellar vesicles (MLVs). Extrusion through a membrane with a defined pore size applies shear forces that rupture the MLVs and force them to re-form as smaller, more uniform unilamellar vesicles (LUVs).

Methodology:

-

Lipid Film Formation: Dissolve a known quantity of DDHP in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film on the inner wall of the flask. To ensure complete solvent removal, keep the flask under high vacuum for at least 2 hours.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature. This hydration step swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes. This process generates large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[12]

-

Characterization: Analyze the resulting vesicle suspension for size distribution and zeta potential using Dynamic Light Scattering (DLS). The encapsulation efficiency of any loaded drug should also be determined.

Stability, Storage, and Safety

-

Chemical Stability: DDHP is chemically stable under standard ambient conditions. However, as an ester, it can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. The ester bonds are susceptible to cleavage, which would release dodecanol and phosphoric acid.[15]

-

Storage: DDHP should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent moisture absorption and degradation.[1][7]

-

Safety and Handling: Handle DDHP in accordance with good industrial hygiene and safety practices. Avoid generating dust.[16] While specific hazard data is limited, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17]

References

- LookChem.

- Chemsrc.

- PubChem, National Institutes of Health.

- American Elements.

- SIELC Technologies.

- PubMed. pKa value and buffering capacity of acidic monomers commonly used in self-etching primers. [Link]

- National Institute of Standards and Technology.

- PubChemLite.

- Sdfine.

- PubMed. Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments. [Link]

- PubMed. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. [Link]

- YouTube.

- Ark Pharma Scientific Limited.

- Food and Agriculture Organization of the United Nations.

- ResearchGate. Chemical structures of some of the vesicle‐forming amphiphiles and.... [Link]

- PubMed Central, National Institutes of Health.

- Chemistry & Chemical Technology. investigation of hybrid organic-inorganic dihydrogen phosphate by hirshfeld surface analysis and. [Link]

- Haz-Map. Phosphates, Inorganic & Organic: Physical & Chemical Properties. [Link]

- Taylor & Francis Online.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS#:7057-92-3 | Chemsrc [chemsrc.com]

- 3. This compound | CAS:7057-92-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 7057-92-3 [m.chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 7057-92-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 2627-35-2 CAS MSDS (Dodecyl dihydrogen phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. fishersci.no [fishersci.no]

Didodecyl hydrogen phosphate synthesis methods

An In-Depth Technical Guide to the Synthesis of Didodecyl Hydrogen Phosphate

Authored by: A Senior Application Scientist

Foreword: The Significance of this compound in Modern Research

This compound (DDHP), also known as dilauryl hydrogen phosphate, is a dialkyl phosphate ester of significant interest across multiple scientific disciplines. With its amphiphilic nature, derived from two long C12 alkyl chains and a polar phosphate headgroup, DDHP serves as a highly effective emulsifier, stabilizer, and surfactant.[1] Its utility is particularly pronounced in the pharmaceutical and drug development sectors, where it is explored as a component in advanced drug delivery systems (DDS) to enhance the stability and bioavailability of therapeutic agents.[1][2] Understanding the synthesis of this molecule is paramount for researchers aiming to harness its properties for novel applications, from creating stable emulsions for agrochemicals to designing sophisticated nanocarriers for targeted cancer therapy.[1][3]

This guide provides a detailed exploration of the core methodologies for synthesizing DDHP. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents, conditions, and purification strategies are employed. The protocols described are designed to be self-validating, ensuring that researchers can confidently reproduce these methods and obtain high-purity DDHP for their critical applications.

Chapter 1: The Workhorse Method: Phosphorylation using Phosphorus Oxychloride (POCl₃)

The most prevalent and scalable method for synthesizing long-chain dialkyl phosphates like DDHP is the reaction of the corresponding alcohol with phosphorus oxychloride (POCl₃).[4] This approach is favored for its high yields and the ability to produce a product with minimal trialkyl phosphate contamination when performed correctly.[4] The overall process is a two-step, one-pot synthesis involving the formation of a dialkyl phosphorochloridate intermediate, followed by hydrolysis to the final product.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of 1-dodecanol on the electrophilic phosphorus atom of POCl₃. A stoichiometric amount of a tertiary amine base, typically triethylamine (Et₃N), is crucial at this stage. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the alcohol and drives the reaction equilibrium towards the product. Two equivalents of the alcohol react sequentially to form didodecyl phosphorochloridate.

The critical second step is the hydrolysis of this intermediate. Direct addition of water can be difficult to control; therefore, treatment with steam is a highly effective and convenient method.[4] The steam efficiently hydrolyzes the remaining P-Cl bond to a P-OH group, yielding the desired this compound and precipitating the triethylammonium chloride salt, which can be easily removed by filtration.[5]

Visualizing the POCl₃ Pathway

Caption: Reaction scheme for DDHP synthesis via the POCl₃ method.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing long-chain dialkyl phosphates.[4][5]

Materials:

-

1-Dodecanol (Lauryl alcohol)

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water (for steam generation)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add 1-dodecanol (e.g., 37.26 g, 0.2 mol) and anhydrous toluene (e.g., 250 mL). Begin stirring to dissolve the alcohol.

-

Reagent Addition: In the dropping funnel, prepare a solution of phosphorus oxychloride (e.g., 15.33 g, 0.1 mol) and triethylamine (e.g., 20.24 g, 0.2 mol) in anhydrous toluene (e.g., 50 mL).

-

Controlled Reaction: Add the POCl₃/Et₃N solution dropwise to the stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below 60°C. An ice bath may be necessary to manage the exothermic reaction.

-

Completion and Filtration: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion. A white precipitate of triethylammonium chloride will form. Filter the reaction mixture under vacuum to remove this salt.

-

Hydrolysis: Transfer the filtrate to a flask equipped for vigorous stirring and steam distillation. Pass steam through the vigorously stirred filtrate for approximately 1 hour. This step is crucial for hydrolyzing the phosphorochloridate intermediate.[4][5]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting product is crude DDHP.

-

Purification: For high purity, the resulting white solid can be recrystallized from a suitable solvent like hexane or acetone.[6]

Chapter 2: The Dehydration Route: Synthesis using Phosphorus Pentoxide (P₄O₁₀)

An alternative, classical method for preparing phosphate esters involves the use of phosphorus pentoxide (P₄O₁₀, the anhydride of phosphoric acid) as the phosphorylating agent.[7] This reagent is an extremely powerful desiccant and dehydrating agent, reacting directly with alcohols to form phosphate esters.[8] While effective, controlling the stoichiometry to favor the dialkyl product over mono- or trialkyl phosphates can be more challenging than with the POCl₃ method.

Mechanistic Rationale

Phosphorus pentoxide has a complex cage-like structure (P₄O₁₀). The reaction with an alcohol involves the cleavage of a P-O-P bridge.[9] The reaction is highly exothermic and proceeds through various phosphoric acid ester intermediates. The ratio of alcohol to P₄O₁₀ is the critical parameter determining the product distribution. A molar ratio of approximately 4:1 (Alcohol:P₄O₁₀) is generally targeted for the synthesis of dialkyl hydrogen phosphates, although empirical optimization is often required.

Visualizing the P₄O₁₀ Workflow

Sources

- 1. Cas 7057-92-3,this compound | lookchem [lookchem.com]

- 2. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound CAS#: 7057-92-3 [m.chemicalbook.com]

- 7. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 8. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]

- 9. quora.com [quora.com]

Didodecyl hydrogen phosphate CAS number 7057-92-3

An In-Depth Technical Guide to Didodecyl Hydrogen Phosphate (CAS 7057-92-3)

Abstract

This compound (DDHP), CAS Number 7057-92-3, is a dialkyl phosphate ester characterized by a hydrophilic phosphate head group and two C12 lipophilic alkyl chains (dodecyl). This amphiphilic architecture is the cornerstone of its functionality, enabling it to act as a potent surfactant, emulsifier, and a fundamental building block for complex self-assembled systems. In aqueous environments, DDHP spontaneously organizes into higher-order structures such as micelles, vesicles (liposomes), and stable monolayers on various substrates. These properties have led to its widespread use in industrial formulations, including personal care products, lubricants, and coatings. For researchers and drug development professionals, DDHP offers significant utility as a component in advanced drug delivery systems, including lipid-based nanoparticles and functionalized vesicles for targeted therapeutic delivery. This guide provides a comprehensive overview of its physicochemical properties, synthesis, self-assembly mechanisms, and key applications, with a focus on its role in pharmaceutical and biomaterial sciences.

Chemical and Physical Properties

This compound, also known as dilauryl hydrogen phosphate, is a white to off-white crystalline solid at room temperature.[1][2] Its defining feature is its amphiphilicity, which dictates its behavior in solution and at interfaces. The molecule consists of a polar phosphate head group capable of hydrogen bonding and ionization, attached to two nonpolar 12-carbon alkyl tails, resulting in a molecule with a calculated LogP of approximately 8.96, indicating strong lipophilicity.[3]

The dual nature of DDHP is fundamental to its application. The lipophilic tails readily interact with non-aqueous phases or hydrophobic molecules, while the hydrophilic head group interacts with aqueous environments. This balance allows it to reduce interfacial tension, stabilize emulsions, and form ordered supramolecular structures.[4]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7057-92-3 | [3][4][5] |

| Molecular Formula | C₂₄H₅₁O₄P | [3][4][6] |

| Molecular Weight | 434.63 g/mol | [3][5][6] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 48-59 °C | [1][3] |

| Boiling Point | ~507.9 °C (at 760 mmHg) | [1][3][4] |

| Density | ~0.946 g/cm³ | [1][3][4] |

| pKa (Predicted) | 1.50 ± 0.50 | [1][4] |

| LogP (Predicted) | 8.96 | [3] |

| Synonyms | Dilauryl hydrogen phosphate, Didodecyl phosphate | [4][7][8] |

Synthesis and Manufacturing

The synthesis of dialkyl phosphates like DDHP must be carefully controlled to minimize the formation of undesirable trialkyl phosphate impurities. A common and effective laboratory-scale method involves the reaction of a primary alcohol with phosphorus oxychloride, followed by hydrolysis.[9] This approach provides good yields and high purity.[9] An alternative established method is the reaction between phosphorus pentoxide and the corresponding alcohol, in this case, 1-dodecanol.[8]

Caption: General workflow for the synthesis of DDHP.

Detailed Experimental Protocol: Synthesis from 1-Dodecanol

This protocol is adapted from a patented method and represents a common approach for synthesizing DDHP.[1]

-

Reaction Setup: To a reaction vessel containing benzene (50 mL), add 1-dodecanol (lauryl alcohol, 15.227 g, 81.7 mmol).

-

Heating: Heat the mixture to its reflux temperature (approximately 80 °C) with continuous stirring.

-

Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 2.5 mL, 26.8 mmol) dropwise to the refluxing solution. The slow addition is critical to control the exothermic reaction.

-

Reaction Time: Maintain the reaction at reflux with stirring for approximately 21 hours to ensure complete conversion.

-

Solvent Evaporation: After the reaction is complete, remove the benzene solvent from the reaction mixture via distillation under reduced pressure.

-

Crystallization: Add hexane (10 mL) to the resulting residue. The change in solvent polarity induces precipitation of the product. Cool the mixture overnight to maximize crystal formation.

-

Product Isolation: Filter the resulting white precipitate to isolate the crude this compound. The reported yield for this specific procedure is 35%.[1]

-

Purification & Verification: The product can be further purified by recrystallization if necessary. The structure and purity should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.[1]

Self-Assembly Mechanisms and Applications

The amphiphilic nature of DDHP is the primary driver of its utility in advanced applications, particularly in drug development. In aqueous media, it undergoes spontaneous self-assembly to minimize the unfavorable interaction between its hydrophobic tails and water. This process results in the formation of various supramolecular structures, the morphology of which depends on concentration, pH, and temperature.[10][11]

Caption: Supramolecular structures formed by DDHP self-assembly.

Vesicle and Liposome Formation for Drug Delivery

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic therapeutic agents.[12][13] DDHP, with its double-chain structure, can act as a synthetic phospholipid analogue to form or be incorporated into liposomal bilayers. These lipid-based nano-formulations are highly valued in drug delivery for their ability to:

-

Improve Solubility: Encapsulate poorly water-soluble drugs within the hydrophobic bilayer.[14]

-

Enhance Stability: Protect sensitive drug molecules (like peptides or nucleic acids) from degradation in the biological environment.[15]

-

Enable Targeted Delivery: The surface of liposomes can be functionalized with targeting ligands to direct them to specific cells or tissues, reducing off-target side effects.[14]

The inclusion of charged lipids like DDHP can influence the stability, surface charge (zeta potential), and drug-loading capacity of the vesicle.[16] A negative surface charge, conferred by the deprotonated phosphate group, can prevent vesicle aggregation through electrostatic repulsion and influence interactions with biological membranes.

Nanoparticle Formulation

Beyond forming vesicles on its own, DDHP serves as an excellent stabilizer and functional component in other nanoparticle systems.[14] In the formulation of polymeric or inorganic nanoparticles, DDHP can adsorb to the particle surface. Its alkyl chains anchor to the hydrophobic particle, while the charged phosphate head extends into the aqueous medium, providing electrostatic stabilization that prevents particle agglomeration.[15] This is particularly relevant for calcium phosphate nanoparticles, which are used for gene and drug delivery due to their biocompatibility and pH-responsive dissolution.[17]

Surface Modification and Biomaterials

DDHP can form dense, ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide and aluminum oxide.[18][19] This process involves the strong interaction between the phosphate head group and the metal oxide surface.[11] The formation of these SAMs is a powerful technique for tailoring the surface properties of materials. For instance, a DDHP monolayer creates a highly hydrophobic surface due to the outward orientation of the dodecyl chains.[20]

In the context of biomaterials and medical implants (often made of titanium), such surface modifications can:

-

Improve Biocompatibility: By masking the underlying metal oxide and presenting a more biologically inert surface.

-

Control Protein Adsorption: Modulate the initial biological response to an implanted device.

-

Enhance Corrosion Resistance: The dense hydrophobic layer acts as a barrier to corrosive agents in the physiological environment.[11]

Analytical Methods

The characterization and quantification of DDHP and related phosphate esters in various matrices (e.g., formulations, environmental samples) are typically performed using chromatographic techniques. Methods such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) provide the sensitivity and selectivity required for accurate analysis.[21][22] For analyzing the phosphate moiety itself, ion chromatography (IC) with suppressed conductivity detection is a standard and effective technique.[23]

Safety and Toxicology

This compound is classified as an irritant. Depending on the supplier and concentration, it carries GHS hazard statements H319 (Causes serious eye irritation) or H314 (Causes severe skin burns and eye damage).[5][8] The corresponding signal word is "Warning" or "Danger".[5]

-

Handling Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[24] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[24]

-

Environmental Fate: Due to its low water solubility and high lipophilicity, DDHP released into the environment is expected to associate with particulate matter and sediment.[8] It is not expected to be susceptible to direct photolysis by sunlight.[8]

While extensive toxicological data on DDHP itself is limited in public literature, related phosphate esters have been studied more thoroughly.[25][26] As with any chemical, a thorough review of the specific Safety Data Sheet (SDS) is required before use.

Conclusion

This compound is a versatile and highly functional molecule whose value is derived directly from its amphiphilic structure. While its utility as a surfactant and emulsifier is well-established in various industries, its most significant potential for future innovation lies in the fields of drug delivery and biomaterials. The ability to self-assemble into well-defined nanostructures like vesicles and to functionalize surfaces through robust monolayer formation makes DDHP a key enabling tool for scientists and researchers. As the demand for sophisticated nanoparticles, targeted drug delivery systems, and advanced biomaterials grows, the unique properties of this compound will continue to secure its role in developing next-generation technologies.

References

- This compound | CAS#:7057-92-3 | Chemsrc. Chemsrc.

- Cas 7057-92-3,this compound - LookChem. LookChem.

- Self-assembly of didodecyldimethylammonium surfactants modulated by multivalent, hydrolyzable counterions. PubMed.

- US2862948A - Production of dialkyl hydrogen phosphites - Google Patents. Google Patents.

- Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem. National Institutes of Health.

- Diethyl hydrogen phosphate - SIELC Technologies. SIELC Technologies.

- Phosphate esters and compositions containing them - European Patent Office. Googleapis.com.

- REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf. National Center for Biotechnology Information.

- This compound | CAS 7057-92-3 | AMERICAN ELEMENTS ®. American Elements.

- This compound | CAS:7057-92-3 | Ark Pharma Scientific Limited. Ark Pharm, Inc.

- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf. National Center for Biotechnology Information.

- ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. National Center for Biotechnology Information.

- Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal. Organic Chemistry Portal.

- Monododecyl Phosphate Film on LY12 Aluminum Alloy: pH-Controlled Self-Assembly and Corrosion Resistance - ResearchGate. ResearchGate.

- Di-n-dodecyl phosphate - Hazardous Agents - Haz-Map. Haz-Map.

- Self-Assembled Monolayers of Dodecyl and Hydroxy-Dodecyl Phosphates on Both Smooth and Rough Titanium and Titanium Oxide Surfaces | Request PDF - ResearchGate. ResearchGate.

- Electrically-Assisted Formation and Desorption of Dodecyl Phosphate Selfassembled Monolayers on Indium Tin Oxide (ITO) Surfaces - ResearchGate. ResearchGate.

- Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments - PubMed. PubMed.

- Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed. PubMed.

- Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces | Request PDF - ResearchGate. ResearchGate.

- phosphate - Diduco. Diduco.

- Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. AquaEnergy Expo.

- Chemical structures of some of the vesicle‐forming amphiphiles and... - ResearchGate. ResearchGate.

- Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC - PubMed Central. National Center for Biotechnology Information.

- Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC - NIH. National Institutes of Health.

- Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - MDPI. MDPI.

- Gene Delivery Using Calcium Phosphate Nanoparticles: Optimization of the Transfection Process and the Effects of Citrate and Poly(L-Lysine) as Additives | Request PDF - ResearchGate. ResearchGate.

Sources

- 1. This compound CAS#: 7057-92-3 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:7057-92-3 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. AB528810 | CAS 7057-92-3 – abcr Gute Chemie [abcr.com]

- 6. This compound | CAS:7057-92-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. aksci.com [aksci.com]

- 8. Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 10. Self-assembly of didodecyldimethylammonium surfactants modulated by multivalent, hydrolyzable counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics | MDPI [mdpi.com]

- 16. Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 23. diduco.com [diduco.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Didodecyl Hydrogen Phosphate in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Complex Formulations

In the intricate landscape of drug delivery, the selection of excipients is paramount to the success of a formulation. Among the myriad of available surfactants and stabilizing agents, didodecyl hydrogen phosphate (DDHP) has carved a niche for itself as a versatile and effective component, particularly in the burgeoning field of nanoparticle- and liposome-based therapeutics. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of DDHP. We will delve into its fundamental properties, its critical role in the architecture of drug delivery systems, and the mechanistic rationale behind its application. By synthesizing technical data with practical insights, this document aims to serve as a definitive resource for harnessing the full potential of this compound in the next generation of medicines.

Part 1: Nomenclature and Physicochemical Profile of this compound

A clear understanding of a compound begins with its unequivocal identification. This compound is known by a variety of synonyms in scientific literature and commercial databases, which can often be a source of confusion.

Synonyms and Identifiers:

-

Dilauryl hydrogen phosphate[1]

-

Didodecyl phosphate[1]

-

Di-n-dodecyl phosphate

-

Phosphoric acid, didodecyl ester[1]

-

Didodecylphosphoric acid

-

Dilauryl acid phosphate

-

CAS Number: 7057-92-3[1]

-

Molecular Formula: C24H51O4P[1]

The physicochemical properties of DDHP are foundational to its function as a formulation excipient. These properties dictate its self-assembly behavior, its interaction with other lipids and active pharmaceutical ingredients (APIs), and the ultimate stability of the drug delivery system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C24H51O4P | [1] |

| Molecular Weight | 434.63 g/mol | [1][2] |

| Appearance | White to off-white solid/powder to crystal | [3] |

| Melting Point | 59 °C | [4] |

| Boiling Point | 507.9 °C at 760 mmHg | [4][5] |

| Density | 0.946 g/cm³ | [4][5] |

| LogP | 8.96180 | [4] |

| pKa | 1.50 ± 0.50 (Predicted) | [5] |

Part 2: The Role of this compound in Drug Delivery Systems

This compound's utility in drug delivery stems from its amphiphilic nature. The two long, hydrophobic dodecyl (C12) chains readily interact with lipophilic environments, while the hydrophilic phosphate headgroup interfaces with aqueous phases. This dual character allows DDHP to act as a powerful surfactant and stabilizer in various formulations.

Architect of Lipid-Based Nanoparticles and Liposomes

DDHP is a key component in the fabrication of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs). Its incorporation into these structures confers several advantages:

-

Enhanced Stability: The phosphate headgroup imparts a negative surface charge to nanoparticles and liposomes at physiological pH. This charge creates electrostatic repulsion between particles, preventing their aggregation and enhancing the colloidal stability of the formulation.

-

Modulation of Bilayer Properties: The twin dodecyl chains of DDHP integrate into the lipid bilayer of liposomes, influencing its fluidity and permeability. The length of the alkyl chains is a critical determinant of the stability of the liposomal structure.

-

Controlled Drug Release: By modifying the integrity and permeability of the lipid bilayer, DDHP can influence the release kinetics of encapsulated drugs.

The self-assembly of DDHP and other amphiphiles into vesicles and micelles is a thermodynamically driven process governed by the principles of minimizing the unfavorable interactions between the hydrophobic tails and water.

Self-assembly of amphiphiles into micelles and vesicles.

Gene Delivery and Lipoplex Formation

In the realm of gene therapy, non-viral vectors are of significant interest due to their improved safety profile over viral vectors. Cationic lipids are commonly employed to form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA and RNA). While DDHP is anionic, its role in these formulations can be as a helper lipid, modulating the structure and stability of the lipoplex. The interaction between lipids and nucleic acids is a critical aspect of the formulation's ability to protect the genetic material and facilitate its entry into cells.

The characterization of these lipid-nucleic acid complexes is crucial for understanding their behavior and efficacy. A suite of analytical techniques is employed to assess the physical and biological properties of these formulations.

Workflow for the characterization of lipoplexes.

Part 3: Experimental Protocols and Methodologies

The successful implementation of this compound in a drug delivery system hinges on a well-defined and reproducible formulation protocol. While specific protocols are often proprietary or highly tailored to the encapsulated drug, the following represents a generalized yet detailed methodology for the preparation of liposomes incorporating DDHP. This protocol is designed to be a self-validating system, with in-process controls and characterization steps to ensure the quality of the final product.

Protocol: Preparation of DDHP-Containing Liposomes by Thin-Film Hydration

Objective: To prepare unilamellar liposomes with a defined size distribution incorporating this compound for enhanced stability.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

This compound (DDHP)

-

Cholesterol

-

Chloroform and Methanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

-

Active Pharmaceutical Ingredient (API) - if applicable (hydrophilic or lipophilic)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Cryo-Transmission Electron Microscope (Cryo-TEM)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Lipid Film Preparation:

-

Accurately weigh the primary phospholipid, DDHP, and cholesterol in a desired molar ratio (e.g., DPPC:Cholesterol:DDHP at 85:10:5). The inclusion of cholesterol is crucial for modulating membrane fluidity and stability.

-

Dissolve the lipid mixture in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. If incorporating a lipophilic drug, it should be added at this stage.

-

Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, >41 °C) to ensure proper mixing.

-

Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) aqueous buffer (e.g., PBS pH 7.4). If incorporating a hydrophilic drug, it should be dissolved in this buffer.

-

Gently rotate the flask by hand to allow the buffer to fully hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the lipid phase transition temperature.

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

-

-

Purification:

-

To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

-

Table 2: In-Process Controls and Final Product Characterization

| Parameter | Method | Specification | Rationale |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | e.g., 100 ± 20 nm, PDI < 0.2 | Ensures uniformity and is critical for in vivo fate. |

| Zeta Potential | DLS | e.g., -20 to -40 mV | Indicates colloidal stability due to electrostatic repulsion. |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles | Confirms the structure of the liposomes. |

| Encapsulation Efficiency | HPLC | > 80% (API-dependent) | Determines the amount of drug successfully loaded. |

| Lipid Quantification | HPLC-ELSD or CAD | Confirms the final lipid concentration and ratios. | Ensures the correct composition of the formulation. |

Part 4: Mechanistic Insights and Future Perspectives

Cellular Uptake and Endosomal Escape

A critical hurdle for any nanoparticle-based drug delivery system is the efficient delivery of its payload into the cytoplasm of target cells. Nanoparticles are typically internalized by cells through various endocytic pathways. The negative charge imparted by DDHP can influence the initial interaction with the cell membrane and the subsequent uptake mechanism.

Once inside the cell, the nanoparticle is enclosed within an endosome. For the therapeutic agent to exert its effect, it must escape the endosome before it fuses with a lysosome, where the harsh environment can degrade the payload. The "proton sponge" effect is a well-known mechanism for endosomal escape, often associated with cationic polymers. While DDHP is anionic, its presence in a lipid bilayer can influence the membrane's fusogenic properties. The acidic environment of the endosome may protonate the phosphate headgroup, altering its charge and potentially promoting destabilization of the endosomal membrane, leading to the release of the nanoparticle's contents into the cytoplasm. However, more research is needed to fully elucidate the specific role of DDHP in this process.

Schematic of nanoparticle cellular uptake and endosomal escape.

Role as an Adjuvant in Vaccine Formulations

The immunostimulatory properties of certain lipids are being increasingly recognized. Phosphate-containing lipids can act as adjuvants, enhancing the immune response to co-administered antigens. While aluminum salts (alum) are the most common adjuvants, there is a continuous search for novel adjuvants with improved efficacy and safety profiles. The potential of DDHP to act as or be part of an adjuvant system in vaccine formulations is an exciting area for future research. Its ability to form stable particulate structures that can be readily taken up by antigen-presenting cells makes it an attractive candidate for this application.

Conclusion: A Call for Deeper Exploration

This compound is more than just a surfactant; it is a key enabler of advanced drug delivery technologies. Its well-defined physicochemical properties and versatile functionality make it an invaluable tool for the formulation scientist. This guide has provided a comprehensive overview of its synonyms, properties, and applications, along with a foundational experimental protocol and insights into its potential mechanisms of action. However, the full extent of DDHP's capabilities, particularly in modulating cellular interactions and acting as an adjuvant, remains a fertile ground for further investigation. As the field of drug delivery continues to evolve towards more precise and targeted therapies, a deeper understanding and strategic application of excipients like this compound will be instrumental in translating innovative concepts from the laboratory to the clinic.

References

- LookChem.

- Chemsrc.

- PubChem.

- PubChemLite.

- AMERICAN ELEMENTS.

Sources

An In-depth Technical Guide to the Molecular Structure and Application of Didodecyl Hydrogen Phosphate (DDHP) in Advanced Drug Delivery

Abstract

Didodecyl hydrogen phosphate (DDHP) is a dialkyl phosphate ester characterized by a unique amphiphilic molecular structure, comprising a hydrophilic phosphate head group and two hydrophobic dodecyl (C12) hydrocarbon tails. This architecture is the cornerstone of its functionality, enabling spontaneous self-assembly into ordered nanostructures, such as vesicles and nanoparticles, in aqueous environments. This technical guide provides a comprehensive exploration of DDHP, beginning with its fundamental molecular and physicochemical properties. We delve into the principles governing its self-assembly into supramolecular structures, a process critical to its primary application in nanomedicine. The guide offers detailed, field-proven protocols for the formulation of DDHP-based nanoparticles for drug encapsulation and the subsequent characterization of these systems using established analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile properties of DDHP for creating advanced and effective drug delivery systems.

Fundamental Physicochemical Properties of DDHP

This compound, also known by synonyms such as dilauryl hydrogen phosphate, is a key surfactant and building block in materials science and pharmaceutical technology.[1][2] Its utility is derived directly from its molecular design.

Molecular Structure

The DDHP molecule consists of a central phosphorus atom forming a phosphate group. This group is ester-linked to two long, saturated hydrocarbon chains, each containing twelve carbon atoms (dodecyl chains). A single hydroxyl group attached to the phosphorus atom imparts acidic properties and provides a site for hydrogen bonding.[1][3]

The defining characteristic of DDHP is its amphiphilicity.

-

Hydrophilic Head: The phosphate group (PO₄H) is polar and ionizable, readily interacting with water and other polar solvents.

-

Hydrophobic Tails: The two dodecyl chains are nonpolar and water-insoluble, driving them to associate with each other and exclude water.

This dual nature is the primary driver for its self-assembly into higher-order structures.[1]

Key Physicochemical Data

A summary of essential physicochemical properties for DDHP is provided below for reference in experimental design.

| Property | Value | Source(s) |

| CAS Number | 7057-92-3 | [1][4][5] |

| Molecular Formula | C₂₄H₅₁O₄P | [1][3][4] |

| Molecular Weight | 434.64 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [4][6] |

| Melting Point | 48-59 °C | [5][6][7] |

| Boiling Point | ~507.9 °C at 760 mmHg | [1][5] |

| Density | ~0.946 g/cm³ | [1][6] |

| Storage | Sealed in a dry environment at room temperature | [1][6] |

Synthesis Overview

A convenient and scalable method for synthesizing DDHP and other long-chain dialkyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with a primary alcohol, in this case, 1-dodecanol (lauryl alcohol).[8] The reaction is typically performed in the presence of a base like triethylamine to neutralize the HCl byproduct, followed by hydrolysis to yield the final this compound product.[8] This method is favored as it minimizes the formation of trialkyl phosphate impurities, which can be difficult to remove.[8]

The Principle of Self-Assembly: From Molecule to Nanostructure

The spontaneous organization of individual molecules into ordered, stable, non-covalently bonded structures is known as self-assembly.[9][10] For DDHP, this process is fundamental to its utility in drug delivery and is governed by thermodynamic principles.

The Amphiphilic Nature as a Driving Force

When DDHP is introduced into an aqueous medium, the system seeks a state of minimum free energy.[10] The hydrophobic dodecyl tails disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the DDHP molecules spontaneously arrange themselves to sequester the hydrophobic tails away from the water, while exposing the hydrophilic phosphate heads.[9] This phenomenon, known as the hydrophobic effect, is the primary driving force behind the formation of supramolecular structures like vesicles.

Mechanism of Vesicle Formation

At sufficient concentrations, DDHP molecules assemble into bilayer sheets. These sheets can then close upon themselves to form spherical, hollow structures known as vesicles. A vesicle is essentially a microscopic aqueous compartment enclosed by a lipid bilayer. This structure is exceptionally well-suited for drug delivery, as the hydrophobic core of the bilayer can house lipophilic drug molecules, while the aqueous interior can potentially carry hydrophilic payloads. The fusion of these vesicles can be influenced by environmental factors like pH, which alters the ionization state of the phosphate head group and affects hydrogen bonding and membrane fluidity.[11]

DDHP in Drug Delivery and Nanomedicine

The application of nanotechnology to medicine, or nanomedicine, has opened new frontiers for treating diseases like cancer.[12][13] Nanoparticles, due to their small size (typically under 100 nm), can exhibit unique behaviors in the body, such as preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[12][13] DDHP vesicles are ideal candidates for such drug delivery systems.[14]

Rationale for Use: Encapsulation of Hydrophobic APIs

A significant portion of new chemical entities in drug discovery are poorly water-soluble. This low solubility hinders their formulation and leads to poor bioavailability.[15] DDHP nanoparticles provide an effective solution by encapsulating these hydrophobic active pharmaceutical ingredients (APIs) within the nonpolar core of the vesicle's bilayer. This sequesters the drug from the aqueous environment, effectively solubilizing it within the nanoparticle carrier and enabling intravenous administration.[14]

Advantages in Formulation

Utilizing DDHP as a formulation vehicle offers several key advantages:

-

Improved Stability: Encapsulation protects the API from enzymatic degradation in the bloodstream, extending its circulation half-life.

-

Controlled Release: The formulation can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period.[15]

-

Targeted Delivery: While DDHP provides a basic nanocarrier, its surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues, enhancing efficacy and reducing off-target side effects.[16]

Experimental Protocols for Formulation and Characterization

The successful development of a DDHP-based drug delivery system requires robust and reproducible protocols for both its formulation and its physicochemical characterization.

Protocol: Preparation of Drug-Loaded DDHP Nanoparticles

This protocol describes a widely used solvent evaporation method for preparing drug-loaded DDHP nanoparticles. The principle involves dissolving the amphiphile and the hydrophobic drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to induce nanoparticle self-assembly and solidification.[15]

Materials:

-

This compound (DDHP)

-

Hydrophobic API (e.g., Paclitaxel, Curcumin)

-

Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Aqueous phase (e.g., Deionized water, Phosphate-buffered saline)

-

Surfactant/stabilizer (optional, e.g., Poloxamer 188, PVA)

Methodology:

-

Organic Phase Preparation: Accurately weigh and dissolve DDHP and the hydrophobic API in the selected organic solvent. Ensure complete dissolution.

-

Aqueous Phase Preparation: Prepare the aqueous phase. If a stabilizer is used, dissolve it in the water at this stage.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-energy homogenization or sonication. This process creates a fine oil-in-water (o/w) emulsion. The energy input is critical for achieving a small and uniform droplet size.

-

Solvent Evaporation: Stir the resulting emulsion at room temperature under a fume hood for several hours, or use a rotary evaporator under reduced pressure, to remove the organic solvent.

-

Nanoparticle Formation: As the solvent evaporates from the nano-droplets, the DDHP and encapsulated drug self-assemble and precipitate, forming solid nanoparticles suspended in the aqueous phase.[15]

-

Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess surfactant. This can be achieved through methods like dialysis against pure water or centrifugation followed by resuspension of the nanoparticle pellet.

-

Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize it into a powder for long-term stability.

Protocol: Physicochemical Characterization of DDHP Nanoparticles

Characterization is a self-validating step essential to ensure the quality, stability, and potential in vivo performance of the nanoparticle formulation.

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.

-

Purpose: DLS measures the hydrodynamic diameter of the nanoparticles and the PDI, an indicator of the size distribution's width (a PDI < 0.3 is generally considered acceptable). ELS measures the surface charge (Zeta Potential), which is a critical indicator of colloidal stability. A high magnitude zeta potential (e.g., > |25| mV) typically signifies good stability against aggregation.

-

Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Perform the measurement according to the instrument's standard operating procedure.

-

-

Morphology and Structure:

-

Technique: Transmission Electron Microscopy (TEM).

-

Purpose: To visualize the nanoparticles, confirming their size, shape (typically spherical), and to assess for aggregation. It can also provide evidence of a core-shell structure.

-

Procedure: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow it to air-dry. A negative stain (e.g., phosphotungstic acid) may be used to enhance contrast. Image the grid under the electron microscope.

-

-

Drug Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.

-

Procedure:

-

Separate the unencapsulated ("free") drug from the nanoparticle suspension using ultracentrifugation or a centrifugal filter device.

-

Measure the concentration of the free drug in the supernatant using a pre-validated HPLC or UV-Vis method.

-

Calculate EE and DL using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

-

-

Safety and Toxicological Profile

While DDHP is widely used in industrial applications, its use in pharmaceutical formulations requires careful toxicological assessment.[1][7] As an organophosphate compound, potential for irritation should be considered.[7] Material Safety Data Sheets (MSDS) for related compounds like disodium hydrogen phosphate generally indicate low acute toxicity but recommend avoiding ingestion, inhalation, and contact with skin and eyes.[17][18][19] Any formulation intended for therapeutic use must undergo rigorous preclinical safety and toxicology studies to establish a safe dosage and administration route.

Conclusion and Future Perspectives

This compound is a powerful and versatile molecule whose value is rooted in its fundamental amphiphilic structure. Its ability to spontaneously self-assemble into well-defined nanostructures makes it an invaluable tool for pharmaceutical scientists tackling the persistent challenge of delivering poorly soluble drugs. The protocols and principles outlined in this guide provide a solid foundation for the rational design and validation of DDHP-based nanoparticle systems. Future work in this area will likely focus on creating multifunctional systems, where DDHP nanoparticles are decorated with targeting moieties and imaging agents, paving the way for next-generation theranostics that can simultaneously diagnose and treat disease with high precision.

References

- Cas 7057-92-3, didodecyl hydrogen phosph

- didodecyl hydrogen phosph

- Didodecyl hydrogen phosph

- Di-n-dodecyl phosph

- This compound | CAS 7057-92-3. AMERICAN ELEMENTS. [Link]

- This compound | CAS:7057-92-3. Ark Pharma Scientific Limited. [Link]

- Production of plasma membrane vesicles with chloride salts and their utility as a cell membrane mimetic for biophysical characterization of membrane protein interactions. PMC - NIH. [Link]

- Convenient Preparation of Long-Chain Dialkyl Phosph

- pH-dependent fusion of didodecyl phosphate vesicles: role of hydrogen-bond formation and membrane fluidity.

- Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects. ACS Omega. [Link]

- Didodecyl phosphate | C24H51O4P | CID 23467. PubChem - NIH. [Link]

- Safety Data Sheet: di-Sodium hydrogen phosphate dodecahydr

- Model of protocell compartments – dodecyl hydrogen sulf

- Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. MDPI. [Link]

- Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review.

- Analysis and Characterization of the Extracellular Vesicles Released in Non-Cancer Diseases Using Matrix-Assisted Laser Desorption Ioniz

- SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

- Safety Data Sheet: di-Sodium hydrogen phosphate dodecahydr

- Nanoscale Self-Assembly for Therapeutic Delivery. PMC - PubMed Central. [Link]

- Self-assembly of nanoparticles. Wikipedia. [Link]

- Nanomedicine: The Effective Role of Nanomaterials in Healthcare from Diagnosis to Therapy. PMC - NIH. [Link]

- Nanomedicine: towards development of patient-friendly drug-delivery systems for oncological applic

- Recent progress in drug delivery. PMC - NIH. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C24H51O4P) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:7057-92-3 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 7057-92-3 [m.chemicalbook.com]

- 7. Di-n-dodecyl phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 9. Nanoscale Self-Assembly for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Self-assembly of nanoparticles - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanomedicine: towards development of patient-friendly drug-delivery systems for oncological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nanomedicine: The Effective Role of Nanomaterials in Healthcare from Diagnosis to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent progress in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. carlroth.com [carlroth.com]

- 18. tsapps.nist.gov [tsapps.nist.gov]

- 19. carlroth.com:443 [carlroth.com:443]

Introduction: The Versatility of a Double-Chain Amphiphile

An In-depth Technical Guide to the Self-Assembly of Didodecyl Hydrogen Phosphate (DDHP)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals exploring the unique properties and applications of this compound (DDHP). We will move beyond simple protocols to explore the fundamental physicochemical principles governing its self-assembly, providing the causal insights necessary for robust experimental design and interpretation.

This compound (DDHP) is a synthetic, double-chain anionic amphiphile. Its structure, comprising a hydrophilic phosphate headgroup and two hydrophobic dodecyl (C12) tails, positions it as a highly versatile building block for creating a variety of ordered nanostructures in aqueous solutions. Unlike many single-chain surfactants that typically form micelles, the double-chain architecture of DDHP favors the formation of bilayer structures, such as vesicles (liposomes) and lamellar phases, which are of significant interest in drug delivery and materials science.

The key to harnessing DDHP's potential lies in understanding and controlling the delicate interplay of non-covalent forces that govern its self-assembly. This guide will provide a detailed exploration of these principles, practical methodologies for preparing and characterizing DDHP nanostructures, and an overview of its application in advanced drug delivery systems.

Part 1: The Physicochemical Basis of DDHP Self-Assembly

The spontaneous organization of DDHP molecules into complex structures is not random; it is dictated by a precise balance of intermolecular forces and environmental conditions.

Molecular Architecture and Driving Forces

The self-assembly process is primarily driven by the hydrophobic effect, where the two C12 alkyl tails seek to minimize their contact with water. This powerful thermodynamic drive is complemented by specific interactions at the hydrophilic headgroup.

-

Hydrogen Bonding: The phosphate headgroup is a potent hydrogen bond donor and acceptor. This allows for the formation of a stable, interconnected network at the bilayer-water interface, contributing significantly to the cohesion and stability of the assembled structure.

-

Electrostatic Interactions: The phosphate headgroup has a pKa value in the range of 2.0-3.0. This means its charge state is highly dependent on the pH of the surrounding medium.

-

At low pH (pH < pKa) , the phosphate group is fully protonated (-PO₄H₂) and electrically neutral.

-

At high pH (pH > pKa) , it becomes deprotonated (-PO₄H⁻ or -PO₄²⁻), imparting a negative surface charge. This electrostatic repulsion between headgroups plays a critical role in determining the curvature and stability of the resulting nanostructure.

-

This pH-dependent charge is the most important experimental handle for controlling DDHP self-assembly.

The Critical Role of Environmental pH

The pH of the aqueous solution is the master variable in directing DDHP assembly. By adjusting the pH, one can predictably modulate the electrostatic repulsion between headgroups and, consequently, the morphology of the final structure.

-

Low pH (e.g., pH 2-4): With minimal electrostatic repulsion, the molecules can pack tightly, favoring the formation of stable, closed bilayer vesicles. These structures are often multilamellar.

-

Intermediate to High pH (e.g., pH 6-8): Increased deprotonation leads to significant electrostatic repulsion between the phosphate headgroups. This charge repulsion prevents the formation of closed vesicles and instead promotes the formation of open lamellar sheets or smaller aggregates.

The diagram below illustrates the relationship between the molecular state of DDHP and the resulting self-assembled structures as a function of pH.

Caption: Logical flow of DDHP self-assembly based on environmental pH.

Influence of Temperature and Concentration

-

Temperature: The main transition temperature (Tm) of DDHP is approximately 45°C. Below this temperature, the alkyl chains are in a more ordered, gel-like state. Above the Tm, they transition to a more disordered, liquid-crystalline state, which increases the fluidity and permeability of the bilayer. This is a critical parameter for applications involving temperature-triggered release.

-

Concentration: As with all amphiphiles, there is a critical aggregation concentration (CAC) below which DDHP exists primarily as monomers. Above the CAC, self-assembly into larger structures becomes thermodynamically favorable.

Table 1: Physicochemical Properties Influencing DDHP Self-Assembly

| Parameter | Typical Value/Range | Consequence on Self-Assembly |